molecular formula C11H11NO4 B2524812 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid CAS No. 26494-42-8

2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid

Cat. No. B2524812
CAS RN: 26494-42-8
M. Wt: 221.212
InChI Key: YGVBQNIVZKEXFO-UHFFFAOYSA-N
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Description

The compound "2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid" is a derivative of the 1,4-benzoxazin-3-one structure, which is an intermediate in the biosynthesis of cyclic hydroxamic acids in maize and other plants. These compounds are part of a class of natural products that have been studied for their potential biological activities and their role in plant defense mechanisms .

Synthesis Analysis

The synthesis of related benzoxazinone derivatives has been achieved through various methods. For instance, a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines has been used to create 3,4-dihydro-2H-benzo[1,4]oxazine derivatives . Another method involves a zinc triflate-catalyzed regioselective 1,6-conjugate addition of vinylogous carbamates to p-quinone methides, leading to the synthesis of 3,3-diaryl-2-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid esters . Additionally, a library of 3,4-dihydro-3-oxo-2H-1,4-benzoxazines has been synthesized from substituted 2-aminophenols via microwave-assisted one-pot regioselective annulation and subsequent Suzuki–Miyaura cross-coupling .

Molecular Structure Analysis

The molecular structure of benzoxazinone derivatives has been elucidated using various analytical techniques. For example, the configuration around the double bond of major stereoisomers in the synthesis of 3,4-dihydro-2H-benzo[1,4]oxazine derivatives was established by X-ray diffraction analysis . The structural diversity of these compounds can be increased through different synthetic strategies, such as the Suzuki–Miyaura cross-coupling, which allows for the introduction of various aryl groups .

Chemical Reactions Analysis

Benzoxazinone derivatives can undergo a range of chemical reactions. The synthesis of 3,4-dihydro-2H-benzo[1,4]oxazine derivatives as dual thromboxane A2 receptor antagonists and prostacyclin receptor agonists involves the formation of 3,4-dihydro-2H-benzo[1,4]oxazin-8-yloxyacetic acid derivatives, indicating the potential for these compounds to participate in bioactive molecule development . The reaction of o-aminophenol with maleic anhydrides to form 3-oxo-1,4-benzoxazines under mild basic conditions is another example of the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazinone derivatives are influenced by their molecular structure. The presence of different substituents can affect their reactivity, solubility, and biological activity. For instance, novel 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates synthesized from dimethyl-2-oxoglutarate were tested for biological activity against various microbial strains, demonstrating the importance of structural features in determining their bioactivity . The synthesis of 4-alkylidene-4H-3,1-benzoxazine derivatives by acid-catalyzed cyclization also highlights the versatility of these compounds in forming diverse structures with potentially different properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods: Effective methods for synthesizing derivatives of this compound have been developed, such as the zinc triflate-catalyzed regioselective 1,6-conjugate addition of vinylogous carbamates to p-quinone methides (Peddinti, Dua, & Ghosh, 2021).
  • Synthesis of Novel Compounds: Novel 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates have been synthesized and tested for biological activity (Hachama, Khodja, Moulay, Boutoumi, Hennig, & Sicker, 2013).

Biological Applications

  • Antibacterial Activity: Some synthesized compounds exhibited notable antibacterial activity against various strains, including E. coli and Staphylococcus aureus (Kadian, Maste, & Bhat, 2012).
  • Antimicrobial and Antioxidant Properties: Benzoxazinyl pyrazolone arylidenes, derived from similar compounds, have been studied for their antimicrobial and antioxidant properties (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

Industrial and Ecological Applications

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for this compound could involve further exploration of its synthesis methods and potential applications. The compound’s ability to undergo various chemical reactions suggests that it could be used as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

2-(3-oxo-1,4-benzoxazin-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-7(11(14)15)12-8-4-2-3-5-9(8)16-6-10(12)13/h2-5,7H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVBQNIVZKEXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)COC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid

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